(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an amine and an acyl chloride or anhydride.
Cyclopentyl and Pyridinyl Substitution: The cyclopentyl and pyridinyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Dimethylamino Group Introduction: The dimethylamino group is typically introduced through a reductive amination reaction, using dimethylamine and a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or cyclopentyl groups, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, sulfonates, in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)butanamide: Lacks the double bond present in the enamide.
N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-ynamide: Contains a triple bond instead of a double bond.
N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamine: Contains an amine group instead of an amide group.
Uniqueness
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide is unique due to the presence of the enamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-(1-cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-21(2)12-6-10-18(22)20-17(16-8-3-4-9-16)13-15-7-5-11-19-14-15/h5-7,10-11,14,16-17H,3-4,8-9,12-13H2,1-2H3,(H,20,22)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLZHVBZZDTDCZ-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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